LogP Differentiation: Hydroxyethyl (LogP 0.473) vs. Chloroethyl Analog — Impact on Chromatographic Retention and Aqueous Workup
The target compound (CAS 41078-67-5) exhibits a measured/calculated LogP of 0.473, reflecting the hydrophilicity contributed by the C-3 hydroxyethyl hydroxyl group [1]. The closest analog, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 41078-70-0, MW 222.67), lacks a hydrogen bond donor and bears a more lipophilic chlorine atom, resulting in a higher predicted LogP (approximately 1.5–2.0 by structural estimation) [2]. This LogP differential of approximately 1.0–1.5 log units translates to markedly different retention behavior on reverse-phase HPLC columns and divergent partitioning during aqueous-organic extraction workflows.
| Evidence Dimension | LogP (octanol-water partition coefficient) as a measure of hydrophilicity/hydrophobicity |
|---|---|
| Target Compound Data | LogP = 0.473 (SIELC computed/experimental value); 1 hydrogen bond donor; 3 hydrogen bond acceptors |
| Comparator Or Baseline | 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 41078-70-0): predicted LogP ~1.5–2.0; 0 hydrogen bond donors; MW 222.67 |
| Quantified Difference | ΔLogP ≈ 1.0–1.5 units (target compound more hydrophilic by approximately one order of magnitude in octanol-water partitioning) |
| Conditions | LogP values from SIELC database (target) and structural estimation (comparator); HPLC method validation context |
Why This Matters
The lower LogP of CAS 41078-67-5 facilitates aqueous-mobile-phase HPLC purification, reduces organic solvent consumption during workup, and enables direct use in aqueous reaction media without phase-transfer catalysts, offering a tangible process efficiency advantage over the chloroethyl analog.
- [1] SIELC Technologies. 3-(2-Hydroxyethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. CAS Number: 41078-67-5. LogP: 0.473. Molecular Weight: 204.230. View Source
- [2] CAS Common Chemistry. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. CAS Registry Number: 41078-70-0. Molecular Formula: C₁₁H₁₁ClN₂O. Molecular Mass: 222.67. View Source
